5-Chloro-2,1,3-benzothiadiazole

Descripción general

Descripción

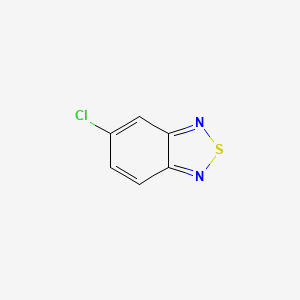

5-Chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a chlorine atom at the 5-position. This compound is known for its electron-withdrawing properties and is used in various chemical and industrial applications .

Métodos De Preparación

5-Chloro-2,1,3-benzothiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be chlorinated to produce this compound . The reaction conditions typically involve heating the reactants under reflux and then purifying the product through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency .

Análisis De Reacciones Químicas

5-Chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger molecules and conductive polymers.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions include various substituted benzothiadiazoles and extended π-conjugated systems .

Aplicaciones Científicas De Investigación

5-Chloro-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Industry: It is used in the production of dyes, pigments, and as an electron acceptor in organic electronics.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole involves its electron-withdrawing properties, which make it a versatile reagent in various chemical reactions. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparación Con Compuestos Similares

5-Chloro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:

2,1,3-Benzothiadiazole: Lacks the chlorine substituent and has different reactivity and applications.

4-Amino-5-chloro-2,1,3-benzothiadiazole:

1,2,3-Benzothiadiazole: Has a different ring structure and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications .

Actividad Biológica

5-Chloro-2,1,3-benzothiadiazole (CBT) is a compound of significant interest in both agricultural and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It possesses a unique structure that contributes to its biological activity. The compound's melting point is approximately 141°C, with a boiling point around 3488±220 °C and a density of 1.749 g/cm³. These properties suggest good bioavailability for potential therapeutic applications.

Target Interactions

The primary targets of CBT are not fully elucidated; however, it has demonstrated effectiveness against herbicide-resistant weeds and various fungal diseases affecting crops like cotton and grapes. Its mode of action likely involves disrupting normal cellular functions in targeted organisms, leading to their death through interference with growth and reproduction pathways.

Biochemical Pathways

CBT interacts with various enzymes and proteins, significantly influencing cellular processes such as gene expression and metabolism. It has been shown to modulate the expression of genes involved in stress responses, impacting cell signaling pathways. For instance, CBT can inhibit certain enzyme activities by binding to their active sites or alter transcriptional activities by interacting with transcription factors.

Cellular Effects

Research indicates that CBT influences several cellular processes:

- Gene Expression : Alters the expression of genes related to stress responses.

- Cell Signaling : Interacts with specific receptors or signaling molecules, modifying downstream signaling cascades.

- Metabolic Pathways : Engages with key metabolic enzymes, enhancing protective metabolite production under stress conditions.

Pharmacokinetics

CBT exhibits favorable pharmacokinetic properties that enhance its potential for therapeutic applications. Its stability under standard laboratory conditions suggests that it remains effective over time without significant degradation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of CBT:

- Agricultural Applications : CBT has been evaluated for its ability to overcome herbicide resistance in various weed species. It has shown promise in treating fungal diseases in crops, demonstrating efficacy against pathogens that threaten agricultural productivity.

- Medicinal Potential : Research has indicated that CBT may possess anticancer properties. For instance, derivatives of benzothiadiazole have been synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects .

- Biochemical Interactions : Studies have shown that CBT can influence gene expression related to metabolic pathways and stress responses in plant systems, suggesting its potential role as a biostimulant in agriculture .

Comparative Analysis

To better understand the biological activity of CBT, it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 5-Chloro-4-nitro-2,1,3-benzothiadiazole | Effective against herbicide-resistant weeds | |

| 4-Amino-5-chloro-2,1,3-benzothiadiazole | Inhibits viral replication by binding nucleic acids | |

| 6-Chloro-2,1,3-benzothiadiazole | Exhibits unique reactivity and potential biological activities |

Propiedades

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNJWKISMWDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176560 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-32-1 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?

A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve this compound, a key starting material for the drug. These impurities include:

- Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []

- Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []

- Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []

- Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.